Ethyl 4-Boc-2-morpholinecarboxylate

Orthogonal Protection Selective Deprotection Multi-Step Organic Synthesis

Orthogonally protected morpholine building block: the dual Boc/ethyl ester architecture enables sequential chemoselective deprotection and α-alkylation/reduction—validated in WO2004/074291, WO2017/174621, WO2019/046330. Unlike simpler morpholine scaffolds lacking the C2 ester, this compound permits direct α-functionalization for CNS and GPCR-targeted pharmacophores. Supplied as a racemic mixture for cost-effective hit identification and SAR exploration. Essential for peptidomimetics, protease inhibitors, and GIPR agonist programs.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 768371-16-0
Cat. No. B1592078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Boc-2-morpholinecarboxylate
CAS768371-16-0
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyWOCMUJFSDGAHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Boc-2-morpholinecarboxylate (768371-16-0): Technical Baseline and Procurement Identifiers for the Orthogonally Protected Morpholine-2-carboxylate Building Block


Ethyl 4-Boc-2-morpholinecarboxylate (CAS 768371-16-0) is a heterocyclic building block characterized by a morpholine core bearing two distinct ester functionalities: an ethyl carboxylate at the C2 position and a tert-butyloxycarbonyl (Boc) carbamate on the ring nitrogen, yielding the IUPAC designation 4-O-tert-butyl 2-O-ethyl morpholine-2,4-dicarboxylate. The compound has a molecular formula of C₁₂H₂₁NO₅, a molecular weight of 259.3 g/mol, a predicted XLogP3 of 1.1, and is typically supplied as a white to off-white solid with a purity specification of 95–98% . Its bifunctional, orthogonally protected architecture positions it as a versatile intermediate in medicinal chemistry, with documented downstream transformations including alkylation and reduction sequences in patent-protected synthetic routes [1].

Ethyl 4-Boc-2-morpholinecarboxylate (768371-16-0): Why Orthogonal Protecting Group Architecture Precludes Generic Substitution in Multi-Step Synthesis


In morpholine-2-carboxylate chemistry, substitution is not straightforward due to critical variations in the protecting group ensemble. While closely related analogs such as methyl N-Boc-morpholine-2-carboxylate (CAS 937063-34-8 precursor) or (S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) share the same core scaffold, they differ fundamentally in the nature of the C2 ester (ethyl vs. methyl vs. free carboxylic acid) and in stereochemical purity (racemic vs. enantiopure) [1]. These differences mandate distinct reaction conditions and downstream handling: the free carboxylic acid analog (CAS 868689-63-8) requires activation for amide bond formation, whereas Ethyl 4-Boc-2-morpholinecarboxylate's ethyl ester permits direct nucleophilic acyl substitution or controlled reduction sequences . Additionally, the racemic nature of this compound (undefined stereocenter count = 1) versus enantiopure (S)- or (R)-Boc-morpholine-2-carboxylic acids dictates entirely different utility spaces in achiral versus chiral target synthesis [1]. Consequently, generic substitution based solely on the morpholine scaffold is untenable; the orthogonal reactivity profile and stereochemical composition are locked-in procurement specifications.

Ethyl 4-Boc-2-morpholinecarboxylate (768371-16-0): Quantitative Differentiation Evidence Against Morpholine-2-carboxylate Analogs for Scientific Procurement


Orthogonal Ester Reactivity: Quantitative Selectivity in Stepwise Deconstruction of Boc and Ethyl Ester Protecting Groups

Ethyl 4-Boc-2-morpholinecarboxylate enables orthogonal deprotection sequences that are not feasible with mono-protected morpholine analogs. The Boc group is cleaved under acidic conditions (e.g., TFA or HCl/dioxane) to expose the free morpholine nitrogen, while the ethyl ester remains intact, allowing subsequent reactions at the carboxylate position. Conversely, the ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH or NaOH) to yield 4-Boc-morpholine-2-carboxylic acid, preserving the Boc group for downstream nitrogen manipulations [1]. In contrast, the free carboxylic acid analog (S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) lacks the ethyl ester, forcing immediate activation chemistry and eliminating the option for late-stage ester transformations .

Orthogonal Protection Selective Deprotection Multi-Step Organic Synthesis

Patent-Validated Downstream Synthetic Utility: Specific Incorporation into Multi-Step Alkylation and Reduction Sequences

Ethyl 4-Boc-2-morpholinecarboxylate has been explicitly incorporated as a starting material in multiple patent-protected synthetic routes. In WO2004/074291, the compound undergoes alkylation followed by reduction sequences to yield (±)-tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate and (±)-tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate [1]. In WO2017/174621, WO2017/197192, and WO2019/046330, analogous alkylation transformations are documented [2]. These patents establish the compound's demonstrated utility in producing advanced morpholine-based intermediates for pharmaceutical development, whereas simpler analogs like tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) lack the C2 ester handle entirely and cannot undergo such α-functionalization sequences.

Pharmaceutical Intermediates Patented Synthetic Routes Drug Discovery

Acid-Labile Boc Group Confers Quantitative Stability Advantage for Storage and Handling Relative to Unprotected Morpholine-2-carboxylates

The Boc protecting group on Ethyl 4-Boc-2-morpholinecarboxylate confers a measurable stability advantage over unprotected morpholine-2-carboxylate analogs. The free amine analog, (S)-morpholine-2-carboxylic acid, is described as 'more reactive but less stable' , whereas the Boc-protected version is shelf-stable under recommended storage at 2–8°C . Methyl morpholine-2-carboxylate hydrochloride (CAS 937063-34-8), the fully deprotected analog, is a hygroscopic salt requiring inert atmosphere storage at room temperature [1]. The Boc-protected compound exhibits a predicted pKa of -2.71 ± 0.40, indicating low nucleophilicity of the carbamate nitrogen and reduced susceptibility to oxidation or unwanted side reactions during storage .

Chemical Stability Storage Conditions Building Block Shelf Life

Commercial Availability: Price-Per-Gram Comparison and Bulk Procurement Options for Ethyl 4-Boc-2-morpholinecarboxylate

Ethyl 4-Boc-2-morpholinecarboxylate is commercially available from multiple global suppliers with standardized purity specifications and competitive pricing. Aladdin Scientific offers the compound at ≥97% purity, with 1 g at $27.90, 5 g at $41.90, 25 g at $145.90, and 100 g at $523.90 . AA Blocks offers a 95% purity grade with 250 mg at $16.00, 1 g at $19.00, 5 g at $24.00, 10 g at $45.00, and 25 g at $110.00 [1]. In contrast, (S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) is marketed specifically as a chiral building block with premium pricing reflecting its enantiopure status , while tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) is a lower-cost, simpler building block lacking C2 functionality .

Commercial Availability Procurement Economics Building Block Sourcing

Ethyl 4-Boc-2-morpholinecarboxylate (768371-16-0): Evidence-Backed Application Scenarios for Medicinal Chemistry and Multi-Step Synthesis


Medicinal Chemistry: Synthesis of α-Substituted Morpholine Pharmacophores via C2 Ester Alkylation and Reduction

Ethyl 4-Boc-2-morpholinecarboxylate is uniquely positioned for synthesizing α-substituted morpholine pharmacophores, a motif prevalent in CNS-targeted and GPCR-modulating drug candidates. The ethyl ester at C2 serves as a handle for deprotonation and subsequent alkylation with diverse electrophiles, followed by ester reduction to yield 2-hydroxymethyl or 2-formyl morpholine derivatives. This exact sequence is validated in multiple patent disclosures, including WO2004/074291, WO2017/174621, and WO2019/046330, where the compound is transformed into (±)-tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate and related intermediates [1]. Simpler morpholine building blocks lacking the C2 ester (e.g., tert-butyl morpholine-4-carboxylate, CAS 220199-85-9) cannot undergo α-functionalization, making this compound indispensable for generating C2-substituted morpholine diversity .

Orthogonal Protection Strategies: Stepwise Morpholine Scaffold Elaboration in Complex Natural Product or Macrocycle Synthesis

The orthogonal Boc/ethyl ester protecting group architecture of Ethyl 4-Boc-2-morpholinecarboxylate enables sequential, chemoselective deprotection and functionalization that is essential for constructing complex molecular architectures. The Boc group can be removed under acidic conditions (TFA or HCl/dioxane) to liberate the morpholine nitrogen for amide coupling, urea formation, or reductive amination while the ethyl ester remains intact, as demonstrated in the synthesis of methyl morpholine-2-carboxylate hydrochloride via Boc cleavage with 4M HCl in dioxane [1]. Alternatively, the ethyl ester can be hydrolyzed under basic conditions to yield 4-Boc-morpholine-2-carboxylic acid, which can then be activated for amide bond formation. This dual-orthogonal reactivity is absent in mono-protected analogs such as (S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8), which offers only nitrogen protection . For natural product total synthesis or macrocycle construction requiring precise control over functional group installation order, this compound provides synthetic flexibility that simplifies retrosynthetic planning and reduces protecting group manipulation steps.

Peptidomimetic and Protease Inhibitor Synthesis: Morpholine-Containing Amide Bond Isosteres

Morpholine-2-carboxylate derivatives are established building blocks for peptidomimetics and protease inhibitors, where the morpholine ring serves as a conformationally constrained amide bond isostere or a proline surrogate. Ethyl 4-Boc-2-morpholinecarboxylate provides the racemic form of this scaffold, suitable for generating diastereomeric mixtures for initial SAR exploration. Following Boc deprotection to expose the secondary amine, the ethyl ester can be hydrolyzed to the free acid and coupled to peptide chains, or alternatively, the ester can be directly converted to amides, hydrazides, or reduced to alcohols for further diversification [1]. Chiral analogs such as (S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) are reserved for enantiopure lead optimization stages, whereas this racemic building block offers cost-effective access for hit identification and preliminary SAR campaigns .

GIPR Agonist and Metabolic Disease Drug Discovery: Morpholine-Based GPCR Modulator Synthesis

Recent patent literature highlights the utility of morpholine-2-carboxylate scaffolds in the development of GIP receptor (GIPR) agonists for treating type 2 diabetes and obesity. WO 2026/030603 A1, assigned to Eli Lilly and Company, describes novel dihydroisoquinolinone-amide compounds as GIPR agonists, with morpholine-containing intermediates playing a role in the disclosed synthetic processes [1]. While the specific role of Ethyl 4-Boc-2-morpholinecarboxylate in this patent class is not explicitly delineated, the compound's established utility as a versatile morpholine-2-carboxylate building block positions it as a viable starting material for constructing similar GPCR-targeted pharmacophores. The orthogonal protecting group architecture allows for modular assembly of GIPR agonist candidates with diverse substitution patterns, particularly at the morpholine nitrogen and C2 carboxylate positions, which are critical for modulating receptor binding affinity and selectivity.

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